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molecular formula C11H9FN2O2 B8486977 2-Benzyloxy-5-fluoropyrimidin-4-one

2-Benzyloxy-5-fluoropyrimidin-4-one

Cat. No. B8486977
M. Wt: 220.20 g/mol
InChI Key: QQWVBUBKEZPRHJ-UHFFFAOYSA-N
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Patent
US04092313

Procedure details

A 100 ml quantity of benzyl alcohol and 7.2 g of sodium hydride are added to 100 ml of absolute toluene, and the mixture is refluxed for 1 hour. Subsequently 14.9 g of 2-chloro-5-fluoropyrimidin-4-one is added to the reaction mixture, and the resulting mixture is heated in a sealed tube at 140° to 150° C for 6 hours for reaction. The reaction mixture is further treated in the same manner as in Example 6 to give 17.2 g of white crystalline 2-benzyloxy-5-fluoropyrimidin-4-one in a yield of 78.2%, m.p. 146°-147° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
7.2 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
14.9 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[H-].[Na+].Cl[C:12]1[NH:17][C:16](=[O:18])[C:15]([F:19])=[CH:14][N:13]=1>C1(C)C=CC=CC=1>[CH2:1]([O:8][C:12]1[NH:17][C:16](=[O:18])[C:15]([F:19])=[CH:14][N:13]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
7.2 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
14.9 g
Type
reactant
Smiles
ClC1=NC=C(C(N1)=O)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture is heated in a sealed tube at 140° to 150° C for 6 hours for reaction
Duration
6 h
ADDITION
Type
ADDITION
Details
The reaction mixture is further treated in the same manner as in Example 6

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC1=NC=C(C(N1)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 17.2 g
YIELD: PERCENTYIELD 78.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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